7-Chloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Chloro-1,2,3,4-tetrahydroisoquinoline is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions. For instance, the reaction described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . In recent years, considerable research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroisoquinoline is represented by the formula C9H10ClN . The InChI code for this compound is 1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The C(1)-functionalization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline with alkynes has been explored using various heterogeneous catalysts . This forms an important part of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 167.64 . It is a solid substance . The compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .Scientific Research Applications
1. Enzyme Inhibition and Therapeutic Utility
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline shows potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis, suggesting potential therapeutic applications in humans. Variations of this compound demonstrate a range of inhibitory properties, influencing its effectiveness in therapeutic contexts (Demarinis et al., 1981).
2. Selectivity Toward Enzyme Inhibition
- Certain derivatives of tetrahydroisoquinoline, such as 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, have been found to selectively inhibit PNMT while showing reduced affinity for the alpha 2-adrenoceptor, highlighting their specific utility in targeting PNMT-related pathways (Grunewald et al., 1997).
3. Analgesic and Anti-Inflammatory Effects
- Research on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of tetrahydroisoquinoline, has shown pronounced anti-inflammatory and analgesic effects. These properties indicate potential medical applications as non-narcotic analgesics (Rakhmanova et al., 2022).
4. Antagonist Activity in Neurotransmitter Systems
- Isomeric forms of chloro-substituted tetrahydroisoquinolines have been evaluated for their potential as dopamine D-1 antagonists, contributing to understanding the pharmacological modulation of neurotransmitter systems (Riggs et al., 1987).
5. Catalytic Asymmetric Synthesis
- Tetrahydroisoquinoline is recognized as a key scaffold in natural products, with C1-chiral derivatives exhibiting various bioactivities. Novel catalytic strategies for synthesizing these derivatives have significant implications in the synthesis of alkaloid natural products (Liu et al., 2015).
6. Synthetic Transformations and Precursors
- Tetrahydroisoquinoline derivatives have been explored as intermediates in synthetic transformations, leading to various novel compounds with potential drug applications (Weber et al., 2000).
7. Synthesis of Radiolabeled Compounds
- Radiosynthetic routes to create labeled derivatives of tetrahydroisoquinoline, such as those with PNMT inhibitory activity, are crucial for understanding their distribution and effects in biological systems (Mendelson et al., 1984).
8. Antidepressant Activity
- Certain hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline derivatives, analogs of tetrahydroisoquinoline, have been synthesized and evaluated for their atypical antidepressant activity, expanding the potential therapeutic scope of these compounds (Griffith et al., 1984).
Safety And Hazards
7-Chloro-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKQLICTKRDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503764 | |
Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
82771-60-6 | |
Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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